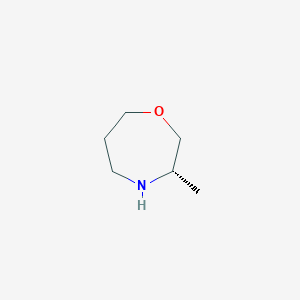

(S)-3-Methyl-1,4-oxazepane

Description

Significance of Chiral Seven-Membered N,O-Heterocycles in Contemporary Chemical Research

Seven-membered heterocyclic rings containing both nitrogen and oxygen atoms, known as oxazepanes, are of considerable interest in chemical research. thieme-connect.com These structures are integral to many biologically active compounds, including approved drugs and promising therapeutic leads. nih.gov Their structural flexibility and three-dimensional character offer a diverse scaffold for designing new molecules with improved pharmacological properties. researchgate.net The presence of chirality, or "handedness," in these molecules is often crucial for their biological function, as different stereoisomers can interact differently with biological targets like enzymes and receptors. smolecule.com

Chiral seven-membered N,O-heterocycles are particularly noteworthy for their applications in medicinal chemistry, with reported activities including anticonvulsant and antifungal properties. rsc.org The development of synthetic methods to create these complex structures with high stereocontrol is an active area of research, as it opens doors to new therapeutic agents and advanced materials. bohrium.comacs.org The construction of these medium-sized rings presents unique challenges due to unfavorable entropic and enthalpic factors that often favor the formation of smaller, six-membered rings. thieme-connect.com

Overview of (S)-3-Methyl-1,4-Oxazepane within the Oxazepane Class

This compound is a specific chiral molecule within the 1,4-oxazepane (B1358080) family. Its structure consists of a seven-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a methyl group at the stereocenter on carbon 3, with the (S)-configuration. This specific stereochemistry is a defining feature that influences its chemical and biological properties.

The 1,4-oxazepane scaffold itself is a versatile building block in medicinal chemistry. Derivatives of this structure have been investigated for a range of biological activities. The uniqueness of this compound lies in the combination of its seven-membered ring, the presence of both nitrogen and oxygen heteroatoms, and its specific chirality, which is critical for effective targeting of biological pathways. smolecule.com

Historical Context of Oxazepane Synthesis and Stereochemistry

The synthesis of oxazepanes has evolved significantly over time. Early methods for creating these seven-membered rings often involved multi-step procedures that were not always efficient or stereoselective. nih.gov A significant breakthrough in the field was the development of intramolecular cyclization reactions, which provided a more direct route to the oxazepane core. thieme-connect.com

A key challenge in oxazepane synthesis has been controlling the stereochemistry to produce enantiomerically pure compounds. nih.gov Modern synthetic strategies often employ chiral starting materials or catalysts to achieve the desired stereoisomer. Techniques such as haloetherification and reductive hydroalkoxylation have been developed to provide stereo- and regioselective control over the formation of the oxazepane ring. nih.govresearchgate.net For instance, the synthesis of polysubstituted chiral 1,4-oxazepanes has been achieved with good yields and selectivities through a 7-endo cyclization via haloetherification. nih.gov The development of polymer-supported synthesis has further streamlined access to chiral 1,4-oxazepanes, enhancing their utility in drug discovery.

Detailed Research Findings

Recent research has focused on developing efficient and stereoselective methods for the synthesis of chiral 1,4-oxazepanes. One notable approach involves the regio- and stereoselective 7-endo cyclization through haloetherification, which has been successful in preparing various tetra- and pentasubstituted oxazepanes with good yields and selectivities. nih.gov Computational and experimental studies have confirmed that the stereoselectivity of this reaction is primarily controlled by the conformation of the substrate. nih.gov

Another area of investigation is the synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. researchgate.netrsc.org This method allows for the creation of oxazepanes with two stereocenters. researchgate.netrsc.org While the initial cleavage from the polymer support can result in a mixture of diastereomers, subsequent steps like catalytic hydrogenation can improve their separability, allowing for the isolation of the major isomers. researchgate.netrsc.org

The table below summarizes key synthetic approaches to chiral 1,4-oxazepanes and their outcomes.

| Synthetic Method | Key Features | Outcome | Reference |

| 7-endo Selenocyclization | Utilizes chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives. | High yields and diastereoselection of enantiopure 1,4-oxazepane derivatives. | rsc.org |

| Regio- and Stereoselective Haloetherification | Relies on a 7-endo cyclization. Stereoselectivity is controlled by substrate conformation. | Good yields and moderate to excellent regio- and stereoselectivities for tetra- and pentasubstituted oxazepanes. | nih.gov |

| Polymer-Supported Synthesis | Starts from Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. | Yields 1,4-oxazepane derivatives, often as a mixture of diastereomers. | researchgate.netrsc.org |

| Reductive Hydroalkoxylation of Alkynyl Aminols | A practical synthesis starting from a commercially available aldehyde. | Provides a chiral 6,7-trans-disubstituted-1,4-oxazepane efficiently. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3S)-3-methyl-1,4-oxazepane |

InChI |

InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

JXXVNJUPCPLXJI-LURJTMIESA-N |

Isomeric SMILES |

C[C@H]1COCCCN1 |

Canonical SMILES |

CC1COCCCN1 |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Dynamics of S 3 Methyl 1,4 Oxazepane Systems

Theoretical Frameworks for Seven-Membered Ring Conformations

The conformational preferences of seven-membered heterocycles are governed by a delicate balance of torsional strain, angle strain, and transannular interactions. princeton.edu The introduction of heteroatoms and substituents further influences the conformational landscape.

For many seven-membered rings, the principal conformations are categorized into chair (C) and boat (B) families. arkat-usa.org Within the chair family, the true chair conformation is often a high-energy transition state in the pseudorotation pathway between two more stable twist-chair (TC) conformations. arkat-usa.org The twist-chair form helps to alleviate the non-bonding interactions that destabilize the pure chair form. arkat-usa.org The relative energies of these conformations are influenced by factors such as the presence of double bonds or fused rings, which can introduce rigidity and alter the pseudorotational equilibrium. arkat-usa.orgcdnsciencepub.com

The boat family of conformations also includes twist-boat (TB) forms, which are typically energetic minima, although often higher in energy than the TC conformations. arkat-usa.org The interconversion between TC and TB conformations occurs through a pseudorotational process. arkat-usa.org

Seven-membered rings undergo complex pseudorotational equilibria, characterized by the presence of numerous low-energy conformations and relatively low barriers to interconversion. arkat-usa.orgresearchgate.net This dynamic nature means that at room temperature, a molecule like (S)-3-Methyl-1,4-oxazepane is likely a mixture of several rapidly interconverting conformers. researchgate.net The energy barriers for these pseudorotations can be small, making it difficult to isolate individual conformers experimentally unless the equilibrium is "frozen" at low temperatures. arkat-usa.org

Computational Approaches to Conformational Landscapes

Given the challenges in experimentally characterizing the complex conformational equilibria of seven-membered rings, computational methods have become indispensable tools.

Molecular mechanics force fields, such as MM3, provide a computationally efficient method for exploring the conformational space of large and flexible molecules. bas.bguoa.gr The MM3 force field has been specifically parameterized to handle molecules containing conjugated π-electron systems and various heteroatoms, making it suitable for studying substituted oxazepanes. bas.bgnih.gov By calculating the steric energy of a large number of possible conformations, MM3 can identify low-energy conformers and estimate their relative stabilities. princeton.edubas.bg This approach is particularly useful for an initial broad search of the conformational landscape before employing more computationally intensive methods. bas.bg

Table 1: Comparison of Molecular Mechanics Force Fields

| Force Field | Key Features | Typical Applications |

|---|---|---|

| MM3 | Parameterized for a wide range of organic molecules, includes terms for vibrational frequencies. nih.govarxiv.org | Conformational analysis, thermochemical properties. bas.bgnih.gov |

| MMFF94 | Designed for broad applicability to drug-like molecules. | Molecular modeling and drug design. |

| AMBER | Primarily developed for simulations of biomolecules (proteins and nucleic acids). uoa.gr | Protein folding, ligand-receptor binding. uoa.gr |

| OPLS-AA | Optimized for condensed-phase simulations, particularly liquids. | Liquid simulations, free energy calculations. |

This table provides a general overview of common molecular mechanics force fields and is not exhaustive.

Density Functional Theory (DFT) offers a higher level of theory compared to molecular mechanics and is widely used to investigate the electronic structure and relative energies of different conformers. rsc.orgnih.gov DFT calculations, often using hybrid functionals like B3LYP, can provide accurate predictions of conformational energies and the transition states connecting them. researchgate.net For seven-membered heterocycles, DFT has been successfully used to identify the most stable conformers and to calculate the energy barriers for conformational interconversions. researchgate.netresearchgate.net For example, a DFT study on 1,2,7-thiadiazepane identified four twist-chair conformers as the most stable, with the TC1 conformer being the global minimum. researchgate.net Such calculations are crucial for validating the results from molecular mechanics and for gaining a deeper understanding of the factors governing conformational preferences. researchgate.net

Table 2: Representative DFT Functionals for Conformational Analysis

| Functional | Description | Strengths |

|---|---|---|

| B3LYP | A hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Good balance of accuracy and computational cost for a wide range of systems. researchgate.net |

| M06-2X | A high-nonlocality functional with a good performance for non-covalent interactions. acs.org | Particularly suitable for systems where dispersion forces are important. acs.org |

| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction. | Improved description of long-range interactions. |

This table highlights some DFT functionals commonly used in conformational studies.

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational dynamics of flexible molecules over time. jksus.org By simulating the motion of atoms based on a given force field, MD can reveal the pathways of conformational interconversion and the relative populations of different conformers at a given temperature. jksus.orgrsc.org For seven-membered rings, MD simulations can be used to visualize the pseudorotational motions and to calculate the free energy landscape of the conformational space. rsc.org This approach is particularly valuable for understanding how the molecule behaves in a solution or biological environment, where solvent effects can significantly influence conformational preferences. jksus.org

Advanced Spectroscopic Characterization of Chiral 1,4 Oxazepanes

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of (S)-3-Methyl-1,4-oxazepane would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Based on the analysis of various oxazepine derivatives, the key expected vibrational frequencies for this compound are detailed in the table below. acs.orgmedipol.edu.tr The presence of a band in the 3300-3500 cm⁻¹ region would confirm the N-H stretching of the secondary amine. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. The C-O-C ether linkage is typically characterized by a strong absorption band in the 1050-1150 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H stretch | Secondary Amine |

| 2850–2960 | C-H stretch | Alkane (CH₃, CH₂) |

| ~1460 | C-H bend | Alkane (CH₂) |

| ~1375 | C-H bend | Alkane (CH₃) |

| 1050–1150 | C-O stretch | Ether |

| 1100–1250 | C-N stretch | Amine |

Note: These are predicted frequencies based on typical ranges for the respective functional groups found in related molecules.

Chiroptical Spectroscopic Methods

Chiroptical methods are essential for the characterization of chiral molecules as they respond differently to left- and right-circularly polarized light, providing direct information about the absolute stereochemistry of the compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is unique to a specific enantiomer and can be considered its stereochemical fingerprint.

For this compound, the CD spectrum would be expected to be the mirror image of the spectrum for its (R)-enantiomer. While specific experimental CD data for this compound is not available in the consulted literature, this technique is a powerful tool for assigning the absolute configuration of chiral 1,4-oxazepanes, often by comparing experimental spectra with those predicted by theoretical calculations.

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. This property is measured using a polarimeter, and the specific rotation [α] is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

The sign of the optical rotation (+ for dextrorotatory or - for levorotatory) is used to distinguish between enantiomers. A specific optical rotation value has been reported for a complex derivative, (2R,3S,6R)-Methyl 6-Bromo-2,7,7-trimethyl-4-((4-nitrophenyl)sulfonyl)-1,4-oxazepane-3-carboxylate, which was found to be [α]²²_D = -35.0° (c 0.60, CHCl₃). acs.org This demonstrates the application of the technique within this class of compounds. The specific rotation for this compound would be a distinct value, and its (R)-enantiomer would have the exact opposite value. This measurement provides a straightforward method for confirming the enantiomeric identity of the synthesized compound.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of molecules like this compound through fragmentation analysis. The molecular formula for this compound is C₆H₁₃NO, which corresponds to a monoisotopic mass of approximately 115.10 Da. uni.lu In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 116.11.

Under electron impact (EI) ionization or collision-induced dissociation (CID) in MS/MS experiments, the molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation pattern of 1,4-oxazepanes is dictated by the presence of the ether oxygen and the secondary amine nitrogen within the seven-membered ring. Cleavage of bonds adjacent to these heteroatoms (alpha-cleavage) is a dominant fragmentation pathway for both ethers and amines. libretexts.orgwhitman.edu

Key predicted fragmentation pathways for this compound include:

Loss of the methyl group: Cleavage of the bond between the chiral center (C3) and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 100.

Alpha-cleavage adjacent to nitrogen: The fragmentation of the C-C bond adjacent to the nitrogen atom is a characteristic process for amines. whitman.edu This can lead to the opening of the ring and the formation of various stable fragment ions.

Ring cleavage: The heterocyclic ring can undergo cleavage at various points, often initiated by the heteroatoms, leading to the formation of smaller charged fragments.

A summary of predicted key ions in the mass spectrum of this compound is presented below.

| m/z (Da) | Ion Formula | Description |

|---|---|---|

| 116.11 | [C₆H₁₄NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 115.10 | [C₆H₁₃NO]⁺• | Molecular Ion [M]⁺• (in EI) |

| 100.08 | [C₅H₁₀NO]⁺ | Loss of methyl radical (•CH₃) from the molecular ion |

| 86.09 | [C₅H₁₂N]⁺ | Fragment resulting from ring cleavage (loss of •CH₂O) |

| 57.07 | [C₃H₇N]⁺ | Common amine fragment from further fragmentation |

Chromatographic Techniques for Enantiomeric Purity and Separation

The analysis and separation of enantiomers are critical in many fields, particularly for chiral compounds like this compound. Various chromatographic techniques are employed to determine enantiomeric purity and to perform preparative separations. These methods rely on the use of a chiral environment, most commonly a chiral stationary phase (CSP), to differentiate between the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the separation of enantiomers. csfarmacie.cz The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly popular due to their broad applicability. nih.gov

For the separation of this compound and its (R)-enantiomer, a normal-phase HPLC method would be highly effective. The basic nitrogen atom in the oxazepane ring can interact strongly with the CSP, aiding in chiral recognition. A typical method would involve a polysaccharide-based column with a mobile phase consisting of a nonpolar solvent and a polar modifier.

| Parameter | Condition |

|---|---|

| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak IA) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact. afmps.beresearchgate.net The technique uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations than HPLC. afmps.bechromatographyonline.com

SFC is particularly well-suited for preparative chiral separations due to the ease of removing the CO₂ from the collected fractions. researchgate.net The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. nih.gov The addition of a small amount of a polar organic modifier, such as methanol (B129727) or ethanol, is necessary to elute polar compounds and modulate retention and selectivity.

| Parameter | Condition |

|---|---|

| Column | Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-I) |

| Dimensions | 150 mm x 4.6 mm, 3 µm particle size |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 210 nm |

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. chromatographytoday.com For a compound like this compound, direct analysis may be possible, although derivatization of the secondary amine (e.g., acylation) could be employed to improve volatility and chromatographic peak shape if necessary. Chiral separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

The principle relies on the differential interaction of the enantiomers with the chiral stationary phase as they are carried through the column by an inert carrier gas, leading to their separation.

| Parameter | Condition |

|---|---|

| Column | Chirasil-DEX CB (di-tert-butyldimethylsilyl-β-cyclodextrin) |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Start at 80 °C, ramp at 5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Capillary Electrophoresis (CE) is a highly efficient separation technique that offers several advantages for chiral analysis, including rapid method development, high resolution, and extremely low consumption of sample and reagents. chromatographytoday.com Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). springernature.com The enantiomers form transient, diastereomeric complexes with the selector, which have different effective mobilities, thus enabling their separation under an applied electric field. chromatographytoday.com

For a basic compound like this compound, which will be protonated and positively charged in an acidic BGE, cyclodextrins and their derivatives are highly effective chiral selectors. scielo.org.mxnih.gov Anionic cyclodextrins, such as sulfated β-cyclodextrin, are particularly useful as they migrate in the opposite direction of the electroosmotic flow, enhancing the separation window for cationic analytes. scielo.org.mx

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm effective) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Chiral Selector | 10 mM Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) added to BGE |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Direct UV at 200 nm |

Structure Activity Relationship Sar Studies of 1,4 Oxazepane Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding the structural requirements for desired pharmacological effects.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are powerful tools for elucidating the SAR of 1,4-oxazepane (B1358080) derivatives. These methods build a statistical model that relates the biological activity of molecules to their 3D properties, such as shape and electrostatic fields.

One notable study on a series of 2,4-disubstituted 1,4-oxazepanes with selectivity for the dopamine (B1211576) D4 receptor utilized the GRID/GOLPE methodology. nih.govacs.orgscispace.com This approach involves calculating the interaction energies between the molecules and a set of chemical probes on a 3D grid, followed by a partial least squares (PLS) analysis to correlate these energies with biological activity. The resulting model helps to identify regions in space where specific physicochemical properties are favorable or unfavorable for activity. nih.govacs.orgscispace.com

Table 1: Overview of 3D-QSAR Methodologies

| Methodology | Description | Key Outputs |

| CoMFA | Correlates biological activity with steric and electrostatic fields. | 3D contour maps indicating favorable/unfavorable steric and electrostatic regions. |

| CoMSIA | Extends CoMFA by including hydrophobic, H-bond donor, and H-bond acceptor fields. | More detailed 3D contour maps for a wider range of physicochemical properties. |

| GRID/GOLPE | Uses a grid-based approach to calculate interaction energies with various probes, followed by PLS analysis. | Coefficient plots and 3D visualizations highlighting important interaction regions. |

The biological activity of 1,4-oxazepane derivatives is intricately linked to their structural parameters. Analysis of 3D-QSAR models and experimental data has revealed several key correlations.

For dopamine D4 receptor ligands based on the 1,4-oxazepane scaffold, the following structural features have been identified as important for affinity:

Aromatic Systems: The regions around two benzene (B151609) ring systems are critical for binding affinity. nih.govresearchgate.netacs.org

Substituents: A p-chlorobenzyl group has been shown to be a significant contributor to affinity. nih.govresearchgate.net

Aliphatic Amine: The aliphatic amine within the 1,4-oxazepane ring system plays a crucial role in interactions. nih.govresearchgate.net

Ring Size: The size of the 1,4-oxazepane ring itself appears to be an important determinant of affinity, suggesting that the seven-membered ring provides an optimal conformation for fitting into the receptor's binding pocket. nih.govresearchgate.netscispace.com

Molecular Docking Investigations of Oxazepane-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netbohrium.com This method is invaluable for understanding the specific interactions that govern molecular recognition.

While specific docking studies on (S)-3-Methyl-1,4-oxazepane are not extensively documented, research on related oxazepine and 1,4-oxazepane derivatives provides insights into their potential binding modes. rasayanjournal.co.inchemrevlett.comorientjchem.org For instance, studies on oxazepine derivatives as potential anti-inflammatory agents targeting the cyclooxygenase-2 (COX-2) enzyme have demonstrated their ability to form favorable interactions within the enzyme's active site. rasayanjournal.co.in Similarly, docking simulations have been used to investigate the interactions of oxazepine derivatives with various other protein targets, often revealing the importance of hydrogen bonding and hydrophobic interactions. researchgate.netchemrevlett.com

Dynamic Simulations of Oxazepane-Biological System Interactions

To gain a more dynamic understanding of how ligands like this compound interact with their biological targets, researchers employ simulation techniques that model the movement of atoms and molecules over time.

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and energetic properties of a ligand-protein complex in a simulated physiological environment. mdpi.com These simulations can reveal the stability of the binding pose predicted by docking, identify key residues involved in the interaction, and elucidate the mechanism of binding and unbinding. escholarship.orgnih.govrsc.org

For a compound like this compound bound to a receptor, an MD simulation could track the flexibility of the oxazepane ring and its substituents, the movement of the protein's side chains around the ligand, and the role of water molecules in mediating the interaction. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. atommap.com These simulations are crucial for understanding the dynamic nature of the binding event and for designing ligands with improved residence times and kinetic profiles. escholarship.orgnih.gov

Influence of Stereochemistry on Structure-Activity Relationships

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on biological activity. For chiral molecules like this compound, the two enantiomers ((R) and (S)) can exhibit significantly different pharmacological properties.

The synthesis of chiral 1,4-oxazepane derivatives is an active area of research, with methods being developed to produce enantiomerically pure compounds. rsc.org The importance of stereochemistry is well-established in drug design, as biological macromolecules like proteins are chiral and will often interact preferentially with one enantiomer of a chiral ligand.

In the case of this compound, the "S" configuration at the 3-position dictates a specific spatial orientation of the methyl group. This orientation will determine how well the molecule fits into the chiral binding pocket of its target receptor. One enantiomer may bind with high affinity, leading to the desired biological effect, while the other may bind weakly or not at all, or even bind to a different target, potentially causing off-target effects. Therefore, controlling the stereochemistry of 1,4-oxazepane derivatives is essential for developing safe and effective therapeutic agents.

Applications of Chiral 1,4 Oxazepanes in Advanced Chemical Synthesis and Ligand Design

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The development of effective chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a catalytic reaction.

The (S)-3-Methyl-1,4-oxazepane scaffold possesses the necessary features to be considered for these roles. Its rigid, chair-like conformation and the stereogenic center at the C3 position can create a well-defined chiral environment. The nitrogen and oxygen atoms within the ring can act as coordination sites for metal ions, making it a potential bidentate ligand.

While specific studies detailing the use of this compound as a chiral auxiliary or ligand are not prominent in the reviewed literature, the broader class of chiral heterocycles with similar structural motifs has been successfully employed in asymmetric synthesis. For instance, chiral oxazinanones, which are six-membered rings containing oxygen and nitrogen, have been effectively used as chiral auxiliaries in stereoselective enolate alkylations and aldol (B89426) reactions. nih.gov The principles governing these applications could theoretically be extended to the seven-membered 1,4-oxazepane (B1358080) ring system.

The potential of a chiral 1,4-oxazepane derivative as a ligand would depend on the specific catalytic transformation. The electronic properties and steric hindrance around the coordinating atoms can be fine-tuned by introducing substituents on the nitrogen or carbon atoms of the ring. For example, N-alkylation or N-arylation of the 1,4-oxazepane ring could modify its donor properties and steric bulk, which are critical factors in the design of effective chiral ligands for metal-catalyzed reactions. nih.gov

Scaffold Design in Medicinal Chemistry Research

The design and synthesis of novel molecular scaffolds are of paramount importance in medicinal chemistry for the development of new therapeutic agents. Chiral 1,4-oxazepanes are considered "privileged scaffolds" as their three-dimensional structure can mimic the turns of peptides and interact with biological targets with high specificity. rsc.orgacs.org The introduction of a methyl group at the C3 position in this compound provides a specific stereochemical feature that can influence its binding affinity and selectivity for a particular biological target.

The utility of the chiral 1,4-oxazepane scaffold is evident in the development of various biologically active compounds. For instance, polysubstituted chiral 1,4-oxazepanes are sought after as constrained enzyme inhibitors. acs.org The rigid framework of the oxazepane ring helps to reduce the conformational flexibility of a molecule, which can lead to an increase in binding affinity and a more favorable entropy of binding.

A variety of synthetic strategies have been developed to access polysubstituted chiral 1,4-oxazepanes, highlighting their importance in medicinal chemistry. nih.gov These methods often focus on achieving high regio- and stereoselectivity to generate a diverse library of compounds for biological screening. nih.gov The development of a practical synthesis for a peripherally selective noradrenaline reuptake inhibitor, which possesses a chiral 6,7-trans-disubstituted-1,4-oxazepane as a key structural element, further underscores the significance of this scaffold in drug discovery. researchgate.net

The following table provides an overview of different types of substituted chiral 1,4-oxazepane derivatives and their general applications in medicinal chemistry research.

| Derivative Type | General Application Area | Reference(s) |

| Polysubstituted Chiral 1,4-Oxazepanes | Constrained enzyme inhibitors | acs.org |

| Chiral 1,4-Oxazepane-5-carboxylic Acids | Building blocks for further diversification | rsc.orgnih.gov |

| 6,7-Trans-disubstituted-1,4-oxazepane | Noradrenaline reuptake inhibitors | researchgate.net |

| 2,4-Disubstituted 1,4-Oxazepanes | Dopamine (B1211576) D4 receptor ligands | acs.org |

Development of Chiral Probes and Sensing Systems

Chiral recognition is a fundamental process in chemistry and biology, and the development of chiral probes and sensing systems for the enantioselective detection of molecules is an active area of research. A chiral probe is a molecule that can interact diastereoselectively with the enantiomers of another chiral compound, leading to a measurable signal that can differentiate between the two enantiomers.

The this compound scaffold, with its inherent chirality and functionalizable nitrogen atom, presents a promising starting point for the design of such probes. The nitrogen atom can be derivatized with a signaling unit, such as a chromophore or a fluorophore. The chiral environment provided by the 3-methyl-1,4-oxazepane (B1528490) ring could then induce a differential response in the signaling unit upon interaction with the enantiomers of a chiral analyte.

The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral probe and the analyte. The stability and geometry of these complexes will differ for the two enantiomers, leading to differences in the spectroscopic properties of the signaling unit. For example, a chiral probe containing a fluorescent group might exhibit enantioselective quenching or enhancement of its fluorescence upon binding to the enantiomers of a chiral guest.

While the direct application of this compound in chiral sensing systems has not been specifically reported, the general strategies for the design of chiral sensors often involve the use of chiral backbones to create a specific binding pocket. The synthesis of chiral 1,4-benzoxazepines, which are structurally related to 1,4-oxazepanes, with a high degree of enantiocontrol has been demonstrated, and these compounds could potentially be functionalized for use in chiral recognition. nih.govacs.org

The development of a chiral sensing system based on this compound would involve the following conceptual steps:

Functionalization: Attachment of a suitable signaling moiety (e.g., a fluorescent dye or a chromophore) to the nitrogen atom of the oxazepane ring.

Interaction Studies: Investigation of the interactions of the functionalized probe with a pair of enantiomers using techniques such as NMR, UV-Vis, or fluorescence spectroscopy.

Signal Transduction: Measurement of the differential spectroscopic response of the probe to the two enantiomers to establish a method for enantiomeric discrimination.

The success of such a system would depend on the ability of the chiral 1,4-oxazepane scaffold to create a sufficiently selective binding environment for the target enantiomers.

Future Perspectives and Emerging Research Directions in S 3 Methyl 1,4 Oxazepane Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Methods

The generation of enantiomerically pure (S)-3-Methyl-1,4-oxazepane is fundamental to its application. While classical synthetic routes exist, emerging research is focused on creating more efficient and highly stereoselective methodologies. A key area of development is the use of catalyst-controlled reactions that can dictate the three-dimensional arrangement of atoms with high precision.

One promising strategy involves the regio- and stereoselective 7-endo cyclization through haloetherification. acs.org This method has been successfully applied to a range of substrates to prepare tetra- and pentasubstituted oxazepanes with good yields and excellent stereoselectivities. acs.org The stereochemical outcome is primarily controlled by the conformation of the substrate, an observation supported by computational studies. acs.org Another innovative approach is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. acs.org This metal-free process provides effective access to chiral seven-membered 1,4-benzoxazepines in high yields (up to 98%) and with a high degree of enantiocontrol (up to 94% enantiomeric excess). acs.org Such Brønsted acid-catalyzed methods are attractive due to their mild reaction conditions and tolerance of a broad substrate scope. acs.orgnih.gov

Future work will likely focus on expanding the catalyst toolbox for oxazepane synthesis, including novel transition metal catalysts and organocatalysts, to improve reaction efficiency, reduce waste, and provide access to a wider array of stereoisomers.

Table 1: Comparison of Emerging Stereoselective Synthetic Methods for Chiral Oxazepanes

| Method | Catalyst Type | Key Features | Reported Yields | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Haloetherification | Substrate-controlled | Relies on chiral bromonium intermediate; stereoselectivity controlled by substrate conformation. | Good | Moderate to Excellent | acs.org |

| Desymmetrization of Oxetanes | Chiral Phosphoric Acid (Brønsted Acid) | Metal-free; proceeds under mild conditions; high degree of enantiocontrol. | Up to 98% | Up to 94% | acs.org |

Advanced Computational Prediction of Oxazepane Reactivity and Selectivity

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactions. For oxazepanes, advanced computational models are being developed to forecast reactivity, selectivity, and even potential biological activity. Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms. For instance, DFT studies have been used to analyze the racemization process in related 1,4-benzodiazepine (B1214927) structures like oxazepam, elucidating the most likely pathway (ring-chain tautomerism) and calculating the energy barrier, which aligned with experimental values. x-mol.net Such computational analysis can be applied to this compound to predict its stability and potential reaction pathways.

Beyond mechanistic studies, computational tools are crucial in drug discovery for computer-aided design. acs.org Techniques such as pharmacophore modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis can predict how oxazepane derivatives might interact with biological targets. acs.orgnih.gov These models help in prioritizing which derivatives to synthesize, saving significant time and resources. nih.gov Future research will likely involve the use of machine learning and artificial intelligence to build more sophisticated predictive models, enabling the rapid screening of virtual libraries of oxazepane derivatives for desired properties. nih.govchemrxiv.org

Innovative Spectroscopic Techniques for Real-Time Chiral Analysis

The ability to monitor the chirality of a molecule in real-time during a chemical reaction is a significant challenge. Innovations in spectroscopic techniques are emerging to address this need, moving beyond traditional chromatographic methods. A review of modern spectroscopic methods highlights the utility of fluorescence spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy for chiral analysis, often involving the use of chiral derivatizing agents or selectors. researchgate.net

A particularly promising technique for rapid analysis is circular dichroism (CD) spectroscopy. CD-based assays have been developed for high-throughput determination of enantiomeric excess (ee). rsc.org For example, a CD plate reader using a 96-well plate format was able to complete ee readings for 28 samples in just 60 seconds. rsc.org Adapting such high-throughput methods for real-time monitoring could involve integrating flow cells with CD spectropolarimeters, allowing for continuous analysis of the reaction mixture. This would provide invaluable kinetic data and allow for precise control over reaction conditions to optimize stereoselectivity.

Exploration of New Chemical Space through Functionalization and Derivatization

To unlock the full potential of the this compound scaffold, researchers are exploring various strategies for its functionalization and derivatization. This involves chemically modifying the core structure to create a library of new compounds with diverse properties. The goal is to explore new "chemical space" and identify molecules with enhanced or entirely new functions.

Methods for the selective functionalization of related heterocyclic systems, such as Boc-1,3-oxazinanes, provide a blueprint for this exploration. nih.gov Techniques like directed lithiation followed by cross-coupling reactions allow for the introduction of a wide variety of substituents at specific positions on the ring. nih.gov The synthesis of maleimide-modified drug molecules, which can subsequently react to form benzo acs.orgresearchgate.netoxazepane derivatives, demonstrates a strategy for incorporating the oxazepane ring into more complex structures. acs.org Future efforts will focus on developing regioselective reactions that allow for precise modification at each position of the this compound ring, including the nitrogen and various carbon atoms, thereby generating a rich library of novel compounds for screening.

Integration of High-Throughput Experimentation in Oxazepane Synthesis and Characterization

High-throughput experimentation (HTE) or high-throughput screening (HTS) is a paradigm shift in chemical research, enabling the rapid synthesis and testing of thousands of compounds. nih.govctppc.org This approach is being integrated into the study of oxazepanes to accelerate the discovery process. HTE platforms often utilize robotics and automation to perform parallel synthesis in miniaturized formats, such as 96- or 1536-well plates. ctppc.orgrsc.org

The process involves automated liquid handling for dispensing reagents, robotic systems for managing reaction plates, and integrated plate readers for rapid analysis. ctppc.org For oxazepane chemistry, this means that hundreds of reaction conditions (e.g., different catalysts, solvents, temperatures) for a new stereoselective synthesis could be screened simultaneously. Likewise, libraries of functionalized oxazepane derivatives can be synthesized "on-the-fly" and immediately screened for biological activity. rsc.org The integration of rapid analytical methods, such as the high-throughput CD spectroscopy mentioned previously, is critical to the success of this workflow. rsc.org The ultimate goal is to create a fully autonomous synthesis platform that can design, synthesize, and test new oxazepane derivatives with minimal human intervention, dramatically shortening the timeline for discovering new functional molecules. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.